

BLI-489 overcoming beta-lactamase variability

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Compound Focus: BLI-489

CAS No.: 623564-40-9

Cat. No.: S521542

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BLI-489 Technical Profile

The table below summarizes the key technical information available for **BLI-489** from a 2022 study.

Property	Specification
Inhibitor Class	Novel β -lactamase inhibitor (specific class not detailed in available sources) [1]
Tested Combinations	Imipenem, Meropenem [2]
Target Enzymes (Ambler Classes)	Class A (KPC-2), Class B (NDM-5), Class D (OXA-232) carbapenemases [2]
Key Bacterial Strains Tested	Carbapenem-resistant <i>K. pneumoniae</i> , <i>E. coli</i> , and <i>E. cloacae</i> [2]

| **Synergy Rate (Chequerboard Assay)** | • With Imipenem: 76% (19/25 strains) • With Meropenem: 92% (23/25 strains) [2] | | **In Vivo Efficacy Model** | *Galleria mellonella* (wax moth) infection model [2] | | **Cytotoxicity Note** | No cytotoxicity observed when used alone or in combination at test concentrations [2] |

Experimental Protocol: Synergy Evaluation

Based on the referenced study, here is a detailed methodology for evaluating the synergistic effect of **BLI-489** with carbapenems against carbapenem-resistant Enterobacterales (CRE) [2].

Chequerboard Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index and quantify synergy.

- **Procedure:**
 - **Preparation:** Prepare two-fold serial dilutions of both imipenem (or meropenem) and **BLI-489** in Mueller-Hinton broth.
 - **Plate Setup:** Dispense the antibiotic dilutions into a 96-well microtiter plate in a chequerboard pattern, creating combinations of various concentrations.
 - **Inoculation:** Add a standardized bacterial inoculum (approximately 5×10^5 CFU/mL) to each well.
 - **Incubation:** Incubate the plate at 35°C for 16-20 hours.
 - **Calculation:** Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. Calculate the FIC index using the formula: **FIC index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of BLI-489 in combination / MIC of BLI-489 alone)**
 - **Interpretation:** An FIC index of ≤ 0.5 is interpreted as **synergy**.

Time-Kill Assay

This method provides a time-dependent view of the antibacterial activity of the combination.

- **Procedure:**
 - **Preparation:** Prepare test solutions in flasks containing Mueller-Hinton broth:
 - Growth control
 - **BLI-489** at a fixed concentration (e.g., 8 µg/mL)
 - Imipenem at a fixed concentration (e.g., 8 µg/mL)
 - Combination of **BLI-489** + Imipenem
 - **Inoculation:** Inoculate each flask with a bacterial suspension to achieve a starting concentration of approximately 10^6 CFU/mL.
 - **Sampling:** Remove samples from each flask at 0, 4, 8, and 24 hours.
 - **Plating and Counting:** Serially dilute the samples, plate them on agar, and count the colony-forming units (CFU) after incubation.
 - **Interpretation:** **Synergy** is defined as a ≥ 2 -log₁₀ (100-fold) decrease in CFU/mL by the combination compared to the most active single drug at a specific time point.

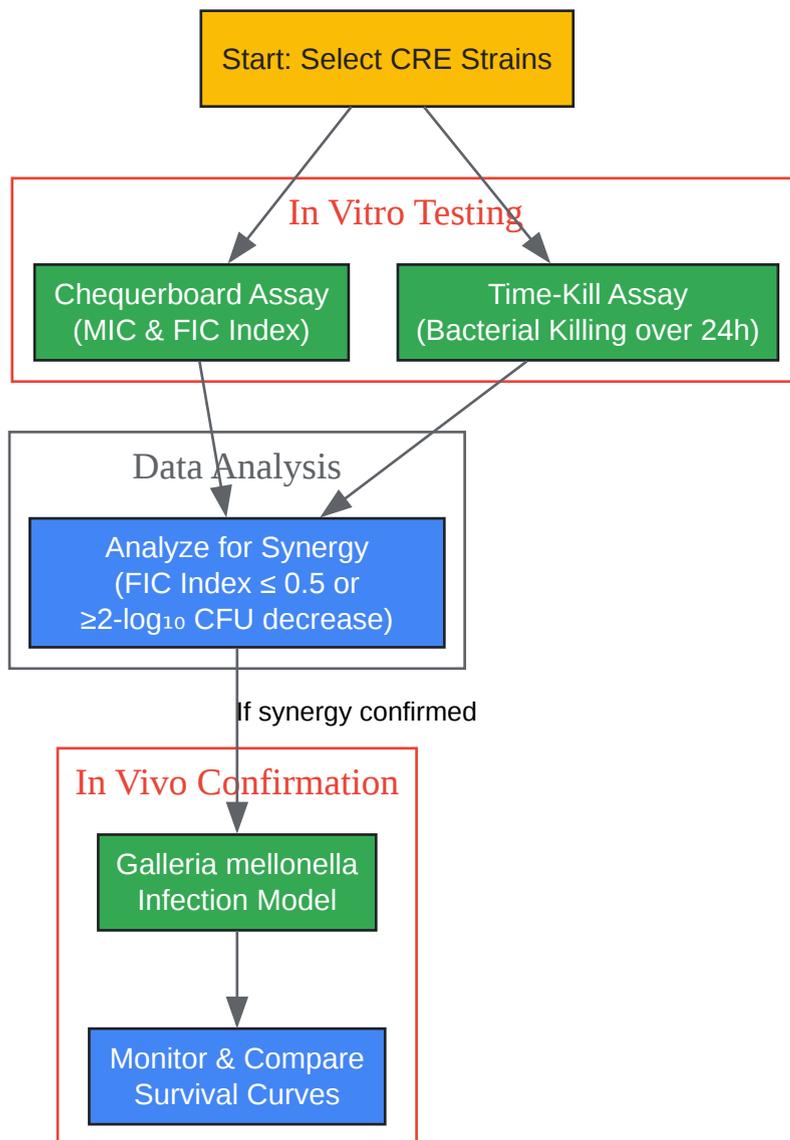
In Vivo Efficacy: *Galleria mellonella* Model

This simple, invertebrate model is used for preliminary in vivo confirmation of efficacy.

- **Procedure:**

- **Infection:** Inject a lethal dose of a specific CRE strain (e.g., one carrying *blaKPC-2*) into the hemocoel of *G. mellonella* larvae.
- **Treatment:** Administer a single dose of therapy (e.g., **BLI-489** monotherapy, imipenem monotherapy, or the combination) at a specific time post-infection.
- **Control:** Include a group injected with PBS as a control.
- **Incubation & Monitoring:** Incubate the larvae and monitor their survival daily over several days.
- **Analysis:** Compare survival curves using statistical tests (e.g., Log-rank test). Improved survival in the combination therapy group compared to monotherapy groups demonstrates **in vivo synergy**.

The workflow for these experiments can be visualized as follows:



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Frequently Asked Questions

Q1: What is the development status of BLI-489? Based on the available public literature, **BLI-489** was investigated in a preclinical study published in 2022 [2]. Its current status in the drug development pipeline (e.g., clinical trials) is **unclear**, as it is not listed among the beta-lactamase inhibitors in advanced clinical development or recently approved combinations discussed in 2025 reviews and conference reports [3] [4].

Q2: Does BLI-489 inhibit Metallo- β -Lactamases (MBLs)? Yes, the available study demonstrated that the combination of **BLI-489** with imipenem or meropenem had a synergistic effect against a strain carrying the NDM-5 enzyme, which is a Class B Metallo- β -Lactamase (MBL) [2]. This suggests **BLI-489** has activity against at least some MBLs, which is a significant advantage over older inhibitors.

Q3: Are there any known cytotoxicity concerns with BLI-489? According to the 2022 study, no cytotoxicity was observed when **BLI-489** was used alone or in combination with imipenem or meropenem at the concentrations tested in their assays [2].

Important Technical Notes

- **Limited Public Data:** The information presented here is based primarily on a single, focused 2022 study. You may need to consult specialized pharmaceutical databases or proprietary sources for more current development information.
- **Spectrum is Not Absolute:** While **BLI-489** showed a broad synergistic effect against CRE producing KPC, NDM, and OXA enzymes in the tested panel, its activity against all variants within these classes cannot be guaranteed without further testing.

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References

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